3-(benzyloxy)-N-methoxy-N-methylpropanamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-3-phenylmethoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(15-2)12(14)8-9-16-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMLBSBURBDSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCOCC1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-methoxy-N-methylpropanamide typically involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Amidation: The benzyloxy intermediate is then reacted with N-methoxy-N-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-(benzyloxy)-N-methoxy-N-methylpropanamide typically involves multi-step organic reactions. The compound can be synthesized through the following general route:
- Formation of the Benzyloxy Group : Reacting a benzylic alcohol with an appropriate halogenated derivative.
- Amidation : The introduction of the methoxy and methyl groups occurs through amide bond formation with propanoyl chloride or a similar reagent.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Anticonvulsant Activity : Research has shown that derivatives of this compound exhibit significant activity against seizures in animal models. For instance, modifications to the structure have resulted in enhanced efficacy in maximal electroshock and 6 Hz seizure models .
- Antiviral Properties : Some derivatives have shown promise as inhibitors of viral entry mechanisms, particularly against filoviruses like Ebola, highlighting their potential as antiviral agents .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reagent in Chemical Reactions : It is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing complex organic molecules.
Case Study 1: Anticonvulsant Derivatives
A focused series of alaninamide derivatives, including modifications of this compound, demonstrated potent anticonvulsant activity across multiple seizure models. Compounds derived from this scaffold showed maximal efficacy, providing insights into structure-activity relationships that can guide future drug development .
Case Study 2: Antiviral Screening
In a study aimed at developing antiviral agents, derivatives of this compound were evaluated for their ability to inhibit Ebola virus entry into cells. The findings indicated that specific structural modifications significantly enhanced antiviral activity without cytotoxic effects on host cells .
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Electronic Differences
- Benzyloxy vs. Iodophenyl : The iodine atom in 62a introduces steric bulk and enables participation in Suzuki-Miyaura cross-coupling, whereas the benzyloxy group in the target compound prioritizes lipophilicity and deprotection flexibility .
- Silyl Ether vs. Benzyl Ether: The tert-butyldimethylsilyl group in ’s compound provides acid-resistant protection, contrasting with the hydrogenolysis-labile benzyloxy group .
- Heterocyclic Variations : Compounds with triazolopyridazine () or furan () substituents exhibit distinct electronic profiles, influencing reactivity in metal-catalyzed reactions .
Physicochemical Properties
- Stability: Benzyl ethers are stable under acidic conditions but cleaved by hydrogenolysis, whereas silyl ethers () resist hydrogenolysis but require fluoride-based deprotection .
Biological Activity
3-(Benzyloxy)-N-methoxy-N-methylpropanamide is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a benzyloxy group, a methoxy group, and a methylpropanamide moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzyloxy group : This can be achieved through alkylation reactions.
- Introduction of the methoxy group : Often via methylation processes using methylating agents.
- Amidation : The final step involves forming the amide bond with propanoic acid derivatives.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of derivatives related to this compound. In vivo models using maximal electroshock (MES) and 6 Hz seizure tests demonstrated that compounds with similar structural features exhibited significant anticonvulsant effects. These findings suggest potential applications in treating epilepsy and other seizure disorders .
Antiproliferative Activity
The compound has also shown promise in cancer research. In vitro assays indicated that certain derivatives possess antiproliferative activity against various cancer cell lines, including breast (MCF-7) and colon (HCT 116) cancers. The half-maximal inhibitory concentration (IC50) values for these activities ranged from low micromolar concentrations (2-5 µM), indicating potent biological effects .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 1.2 | High |
| HCT 116 | 3.7 | Moderate |
| HEK 293 | 5.3 | Moderate |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For instance, it may modulate neurotransmitter systems or inhibit specific signaling pathways associated with tumor growth . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Case Studies and Research Findings
Several case studies have explored the biological activity of compounds similar to this compound:
- Anticonvulsant Study : A focused series of compounds structurally related to this compound were tested in mouse models, showing significant reduction in seizure frequency and duration .
- Cancer Cell Line Testing : In vitro studies indicated that modifications to the benzyloxy and methoxy groups can enhance antiproliferative activity, suggesting avenues for further drug design .
Q & A
Q. What are the standard synthetic routes and analytical methods for 3-(benzyloxy)-N-methoxy-N-methylpropanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide bond formation and benzyloxy group introduction. Key steps include:
- Coupling Reactions : Use of reagents like pivaloyl chloride or benzyloxyamine derivatives under basic conditions (e.g., sodium carbonate) .
- Solvent Optimization : Dichloromethane (DCM) or acetonitrile are preferred for polar aprotic conditions, enhancing reaction efficiency .
- Analytical Validation :
- NMR Spectroscopy : Confirms molecular structure and purity (>95% by H/C NMR) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] peaks) .
- HPLC : Assesses purity (>99% via reverse-phase methods) .
Q. What safety precautions are critical during synthesis?
- Methodological Answer :
- Hazard Analysis : Pre-experiment risk assessments for reagents like O-benzyl hydroxylamine hydrochloride and trichloroisocyanuric acid, which require PPE and fume hoods .
- Decomposition Risks : Avoid heating compound 3 (decomposes exothermically); store at -20°C in amber vials .
- Mutagenicity Screening : Ames testing is recommended for intermediates due to potential mutagenic byproducts .
Advanced Research Questions
Q. How can synthesis yield be optimized while balancing reaction variables?
- Methodological Answer : A factorial design approach is recommended to evaluate interactions between variables:
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–70°C | ↑ Yield by 20% | |
| Solvent | DCM or acetonitrile | Polar aprotic solvents reduce side reactions | |
| Reaction Time | 18–24 hours | Ensures >90% conversion |
- Statistical Tools : Use response surface methodology (RSM) to model interactions between pH, solvent polarity, and catalyst loading .
Q. How can contradictions in reported biological activities be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized in vitro models (e.g., kinase inhibition assays) to control for batch-to-batch variability .
- Structural Analysis :
- SAR Studies : Modify the methoxybenzyl group to assess binding affinity changes (e.g., IC shifts in cancer cell lines) .
- Crystallography : Resolve 3D structures via X-ray to identify conformational polymorphisms affecting activity .
Q. What computational strategies enhance reaction design for derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to predict transition states and optimize reaction pathways (e.g., DFT for amide coupling barriers) .
- Machine Learning : Train models on PubChem data to predict solvent compatibility and byproduct formation .
- Retrosynthetic Tools : Leverage AI platforms (e.g., Synthia) to propose novel routes for N-methylpropanamide derivatives .
Data Contradiction Analysis
Q. How should conflicting data on thermal stability be addressed?
- Methodological Answer :
- DSC/TGA Profiling : Compare decomposition onset temperatures across studies (e.g., 120°C vs. 150°C discrepancies) using calibrated equipment .
- Environmental Controls : Replicate experiments under inert atmospheres (N) to isolate oxidation effects .
Tables for Key Findings
Q. Table 1: Comparative Reaction Conditions from Literature
| Study | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Method A | DCM | 60 | 78 | 95 | |
| Method B | Acetonitrile | 70 | 85 | 99 |
Q. Table 2: Biological Activity Discrepancies
| Assay Type | Reported IC (μM) | Cell Line | Proposed Cause | Reference |
|---|---|---|---|---|
| Anticancer | 2.5 vs. 10.2 | MCF-7 | Batch purity variance | |
| Antimicrobial | 15 vs. >50 | E. coli | Solubility issues |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
